Bis(4-bromophenyl)glycolic acid

Description

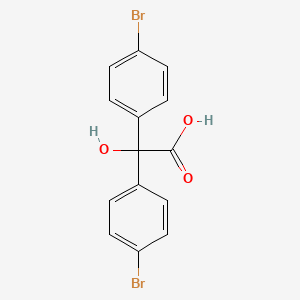

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(4-bromophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O3/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,19H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCOZCRYTQNSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184756 | |

| Record name | Bis(4-bromophenyl)glycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30738-49-9 | |

| Record name | 4-Bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30738-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-bromophenyl)glycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030738499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-bromophenyl)glycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-bromophenyl)glycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-BROMOPHENYL)GLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBP1E0BH2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing the Compound Within Organic and Materials Chemistry

Bis(4-bromophenyl)glycolic acid, with the chemical formula C₁₄H₁₀Br₂O₃, occupies a strategic position at the intersection of several key areas of chemical research. Current time information in Bangalore, IN. In organic synthesis, it serves as a versatile precursor for the creation of more complex molecules. Its structure, featuring a reactive carboxylic acid, a hydroxyl group, and two halogenated aromatic rings, provides multiple sites for chemical modification. This allows for its incorporation into a variety of molecular architectures, including heterocyclic compounds and novel polymers.

In the realm of materials chemistry, the presence of the bromine atoms and the rigid aromatic structures suggests potential applications in the development of functional polymers. Halogenated compounds are known to impart properties such as flame retardancy and high refractive indices to polymeric materials. The glycolic acid backbone is a well-established component of biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), which are extensively used in biomedical applications. nih.govnih.gov While direct research on polymers synthesized from this compound is emerging, the structural analogy to established monomers suggests a promising avenue for the creation of new materials with tailored properties.

Significance of Alpha Hydroxy Acids and Halogenated Aromatics in Synthetic Design

The synthetic utility of Bis(4-bromophenyl)glycolic acid is deeply rooted in the inherent chemical reactivity of its two primary structural components: the alpha-hydroxy acid moiety and the halogenated aromatic rings.

Alpha-Hydroxy Acids (AHAs) , like the glycolic acid core of this molecule, are a well-established class of compounds in organic synthesis. The presence of a hydroxyl group on the carbon atom adjacent to the carboxylic acid group allows for a range of chemical transformations. For instance, the benzilic acid rearrangement, a classic organic reaction, utilizes a 1,2-diketone to synthesize an alpha-hydroxy carboxylic acid. wikipedia.orgrsc.org This highlights the fundamental importance of this structural motif. The carboxylic acid and hydroxyl groups can undergo esterification and other derivatization reactions, enabling the molecule to be incorporated into larger structures, including polyesters.

Halogenated Aromatic Compounds are crucial building blocks in modern synthetic chemistry. The bromine atoms on the phenyl rings of this compound serve as versatile functional handles. They can participate in a variety of cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the attachment of a wide array of other functional groups and molecular fragments, dramatically expanding the synthetic possibilities. Furthermore, the presence of halogens can influence the electronic properties of the aromatic rings, affecting their reactivity and the properties of the resulting molecules. Research on related brominated compounds, such as 3-(4-bromobenzoyl)prop-2-enoic acid, has demonstrated their utility as precursors for a variety of heterocyclic compounds. researchgate.net

The combination of these two functionalities in a single molecule makes this compound a particularly attractive starting material for the design and synthesis of complex and functional molecules.

Overview of Research Trajectories for Bis 4 Bromophenyl Glycolic Acid

Strategic Approaches to Glycolic Acid Backbone Construction

The synthesis of α-hydroxy acids, such as glycolic acid, forms the foundational step for producing more complex derivatives like this compound. Several industrial and laboratory-scale methods have been established for constructing the glycolic acid backbone.

One of the most traditional methods involves the hydrolysis of chloroacetic acid with a base like sodium hydroxide (B78521), followed by acidification. nih.gov This method takes advantage of the reactive chlorine atom, which is readily displaced by a hydroxide ion. nih.gov Another significant industrial process is the carbonylation of formaldehyde , reacting it with carbon monoxide and water under high pressure and temperature in the presence of an acid catalyst. wikipedia.org This method is economically viable due to the low cost of the starting materials. wikipedia.org

Alternative routes include the electrolytic reduction of oxalic acid and the oxidation of glyoxal . organic-chemistry.org The catalytic oxidation of glyoxal, in particular, has been studied with various solid acid and basic catalysts, offering a pathway with high conversion rates. organic-chemistry.org Biotechnological approaches are also gaining traction, such as the bio-oxidation of ethylene (B1197577) glycol using microorganisms like Gluconobacter oxydans or enzymatic hydrolysis of nitriles. uomustansiriyah.edu.iq These methods represent greener alternatives to traditional chemical processes. uomustansiriyah.edu.iq

| Synthetic Method | Key Reactants | General Conditions | Primary Product |

|---|---|---|---|

| Hydrolysis of Chloroacetic Acid | Chloroacetic acid, Sodium hydroxide | Aqueous, Reflux | Glycolic acid |

| Carbonylation of Formaldehyde | Formaldehyde, Carbon monoxide, Water | High pressure, High temperature, Acid catalyst | Glycolic acid |

| Oxidation of Glyoxal | Glyoxal, Oxidizing agent | Solid acid or basic catalysts | Glycolic acid |

| Bio-oxidation of Ethylene Glycol | Ethylene glycol, Microorganism (e.g., G. oxydans) | Biocatalysis | Glycolic acid |

Introduction of Substituted Phenyl Moieties in Glycolic Acid Synthesis

To synthesize this compound, two 4-bromophenyl groups must be introduced onto the α-carbon of the glycolic acid backbone. This transformation is characteristic of the synthesis of benzilic acids (diaryl-α-hydroxyacetic acids). A primary route involves the benzilic acid rearrangement of a 1,2-diketone precursor, in this case, 4,4'-dibromobenzil. organic-chemistry.orgwikipedia.org This rearrangement occurs under strong basic conditions, where a hydroxide ion attacks one of the ketone carbonyls, followed by a 1,2-aryl migration to yield the corresponding α-hydroxycarboxylate salt, which is then protonated. wikipedia.orgyoutube.com

Alternatively, organometallic routes provide a direct method for diarylation. A common strategy involves the reaction of a Grignard reagent , such as 4-bromophenylmagnesium bromide, with a suitable electrophile. masterorganicchemistry.comnih.gov Reacting two equivalents of this Grignard reagent with a dialkyl oxalate, like diethyl oxalate, followed by acidic workup, yields the tertiary alcohol, this compound. masterorganicchemistry.com This method is highly effective for creating tertiary alcohols from esters. masterorganicchemistry.com

Another classical method for attaching aryl groups to a substrate is the Friedel-Crafts reaction . tcd.iesigmaaldrich.com A Friedel-Crafts hydroxyalkylation of bromobenzene (B47551) with glyoxylic acid in the presence of a strong acid catalyst could potentially form the desired product, though this reaction can be challenging with deactivated aromatic rings like bromobenzene. sigmaaldrich.comnih.gov

| Method | Key Reagents | Intermediate/Precursor | Key Transformation |

|---|---|---|---|

| Benzilic Acid Rearrangement | 4,4'-Dibromobenzil, Potassium hydroxide | 1,2-Diketone | 1,2-Aryl migration |

| Grignard Reaction | 4-Bromophenylmagnesium bromide, Diethyl oxalate | Organometallic reagent, Ester | Nucleophilic addition |

| Friedel-Crafts Reaction | Bromobenzene, Glyoxylic acid, Lewis/Brønsted acid | Arene, α-Ketoacid | Electrophilic aromatic substitution |

Multicomponent Reaction Pathways Utilizing Glycolic Acid Catalysis

While this compound itself is not typically a catalyst, the principles of multicomponent reactions (MCRs) can be applied to synthesize related structures. The Passerini reaction is a classic three-component reaction involving an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. nih.govorganicreactions.org In a variation, an α-hydroxy acid like this compound could theoretically act as the acidic component, reacting with an aldehyde and an isocyanide. This would lead to the formation of a complex ester-amide derivative in a single, atom-economical step.

More recent developments have shown that boronic acids can participate in Passerini-type reactions, coupling with aldehydes and isocyanides to generate α-hydroxy ketones. nih.gov This highlights the versatility of MCRs in creating complex molecular scaffolds from simple building blocks, a strategy that could be adapted for the derivatization of glycolic acid structures. nih.govresearchgate.net

Preparation of Diverse this compound Analogues and Derivatives

The presence of a carboxylic acid, a tertiary alcohol, and two aryl bromide functionalities makes this compound a versatile scaffold for further chemical modification.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides through standard synthetic protocols. Esterification can be achieved via Fischer esterification, reacting the acid with an alcohol under acidic catalysis, or by first converting the acid to a more reactive acyl chloride followed by reaction with an alcohol. The benzilic ester rearrangement offers an alternative route, where a 1,2-diketone is treated with an alkoxide instead of a hydroxide to directly form an α-hydroxy ester. wikipedia.org

Amidation can be accomplished by reacting the carboxylic acid with an amine using a coupling agent, such as a carbodiimide, or via the acyl chloride intermediate. These reactions allow for the introduction of a wide array of functional groups, enabling the tuning of the molecule's physical and chemical properties.

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst | Ester (-COOR) |

| Amidation | Amine (e.g., Aniline, Benzylamine), Coupling agent | Amide (-CONHR) |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The unique structure of diarylglycolic acids allows them to serve as precursors for various heterocyclic systems through cyclization reactions. clockss.orgrsc.org Depending on the reaction conditions and co-reactants, the hydroxyl and carboxylic acid groups, as well as the activated aromatic rings, can participate in ring-forming processes. youtube.com For instance, intramolecular Friedel-Crafts-type reactions catalyzed by strong acids could lead to the formation of fused ring systems. Condensation reactions with binucleophiles, such as hydrazines or hydroxylamine, could yield five- or six-membered heterocyclic rings incorporating the core structure. clockss.org The synthesis of such fused systems from precursors like dehydroacetic acid demonstrates the broad potential for creating diverse heterocyclic scaffolds. clockss.org

Incorporation into Polymeric and Supramolecular Precursors

The bifunctional nature of the glycolic acid moiety (hydroxyl and carboxyl groups) makes it a valuable monomer for the synthesis of biodegradable polyesters, most notably poly(glycolic acid) (PGA) and its copolymers like poly(lactic-co-glycolic acid) (PLGA). mdpi.comyoutube.com this compound can be envisioned as a specialty monomer for incorporation into polyester (B1180765) or poly(ester-amide) backbones via polycondensation reactions. acs.orgresearchgate.netnih.gov The introduction of the bulky, hydrophobic bis(4-bromophenyl) groups would significantly alter the polymer's properties, such as its thermal stability, mechanical strength, and degradation rate, while the bromine atoms offer sites for post-polymerization modification. acs.org

In the realm of supramolecular chemistry, the hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors. nih.govnih.gov This allows molecules like this compound to self-assemble into higher-order structures such as gels, liquid crystals, or other ordered aggregates driven by non-covalent interactions like hydrogen bonding and π-π stacking between the aromatic rings. nih.govmdpi.com

Mechanistic Investigations of Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a cornerstone of the reactivity of this compound, primarily undergoing reactions such as esterification. Mechanistically, the esterification of this compound with an alcohol under acidic conditions follows the well-established Fischer esterification pathway. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the corresponding ester.

The reaction is reversible, and its equilibrium can be manipulated by either using an excess of the alcohol or by removing water as it is formed. The steric hindrance posed by the two bulky 4-bromophenyl groups might influence the reaction rate, potentially requiring more forcing conditions or specific catalysts to achieve high yields.

Table 1: Potential Esterification Reactions of this compound

| Alcohol | Catalyst | Product | Potential Conditions |

| Methanol | H₂SO₄ | Methyl bis(4-bromophenyl)glycolate | Reflux in methanol |

| Ethanol | HCl | Ethyl bis(4-bromophenyl)glycolate | Reflux in ethanol |

| tert-Butanol | DCC/DMAP | tert-Butyl bis(4-bromophenyl)glycolate | Room temperature in CH₂Cl₂ |

This table is illustrative and based on general principles of esterification.

Exploration of Aryl Halide Reactivity in this compound Frameworks

The two aryl bromide moieties in the this compound structure are ripe for exploitation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for significant structural diversification of the parent molecule.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comfujifilm.com This would enable the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 4- and 4'-positions of the phenyl rings. The choice of catalyst, ligand, base, and solvent would be crucial to optimize the reaction and potentially achieve selective mono- or di-substitution. princeton.edu

Heck-Mizoroki Coupling: The aryl bromide functionalities can also participate in Heck reactions, coupling with alkenes to form new carbon-carbon bonds. organic-chemistry.orgthieme-connect.deyoutube.com This reaction typically requires a palladium catalyst, a base, and is often carried out in a polar aprotic solvent. nih.govbeilstein-journals.org The outcome would be the vinylation of the aromatic rings, leading to stilbene-like derivatives.

Table 2: Potential Cross-Coupling Reactions of this compound

| Coupling Partner | Reaction Type | Catalyst System (Example) | Potential Product |

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | Bis(4-phenylphenyl)glycolic acid |

| Styrene | Heck-Mizoroki | Pd(OAc)₂ / PPh₃ / Et₃N | Bis(4-styrylphenyl)glycolic acid |

| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOtBu | Bis(4-anilinophenyl)glycolic acid |

This table is illustrative and based on established cross-coupling methodologies.

Cascade Reactions and Rearrangements Involving Glycolic Acid Derivatives

The α-hydroxy acid moiety of this compound makes it a potential substrate for rearrangement reactions, particularly the α-ketol rearrangement. nih.govwikipedia.orgresearchgate.netorganicreactions.org This acid- or base-catalyzed rearrangement involves the 1,2-migration of one of the aryl groups from the α-carbon to the carbonyl carbon of a transiently formed α-keto acid intermediate.

In the context of this compound, treatment with a strong acid could lead to the formation of a carbocation at the α-position, followed by the migration of a 4-bromophenyl group to the adjacent carboxylic acid carbon, which would then likely decarboxylate. A more plausible pathway would be an α-ketol-type rearrangement of the corresponding α-hydroxy ketone, which could be accessed via oxidation of the tertiary alcohol. Such a rearrangement would lead to an isomeric product with a different carbon skeleton.

A cascade reaction could be envisioned where a cross-coupling reaction on the aryl bromide is followed by a rearrangement of the glycolic acid core, all in a single pot, to rapidly generate molecular complexity. wikipedia.org For instance, an intramolecular Heck reaction following a specific functionalization could lead to a cyclized product.

Catalytic Applications in Organic Synthesis Enabled by this compound and its Derivatives

While this compound itself is not a catalyst, its structure lends itself to the synthesis of derivatives that could have catalytic applications. The carboxylic acid and hydroxyl groups can act as coordination sites for metal ions, forming metal complexes. nih.govresearchgate.net These complexes, particularly with transition metals, could exhibit catalytic activity in various organic transformations.

For example, chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis. The two aryl groups provide a rigid framework that, if appropriately modified, could create a chiral environment around a metal center. Such catalysts could be employed in reactions like asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.

Furthermore, the molecule could serve as a precursor for the synthesis of novel N-heterocyclic carbene (NHC) ligands by incorporating the diaryl scaffold into an imidazolium or related heterocyclic salt. Palladium-NHC complexes are known to be highly effective catalysts for cross-coupling reactions. nih.gov

Table 3: Potential Catalytically Active Derivatives of this compound

| Derivative Type | Potential Catalytic Application | Metal Center (Example) |

| Chiral Diamine Derivative | Asymmetric Transfer Hydrogenation | Ruthenium |

| Phosphine-functionalized Derivative | Suzuki-Miyaura Coupling | Palladium |

| Metal-Organic Framework (MOF) Node | Heterogeneous Catalysis | Zinc, Copper |

This table is speculative and highlights potential areas of research.

Supramolecular Chemistry and Self Assembly of Bis 4 Bromophenyl Glycolic Acid Constructs

Investigation of Intermolecular Interactions in Solid and Solution States

The intermolecular interactions of Bis(4-bromophenyl)glycolic acid in both solid and solution states are governed by a combination of strong and weak non-covalent forces. In the solid state, these interactions would dictate the crystal packing arrangement, while in solution, they influence solubility and the formation of pre-associative complexes. While detailed crystallographic or spectroscopic studies for this specific compound were not found in the searched literature, its potential interactions can be inferred from its molecular structure.

Hydrogen bonds are strong, directional interactions that play a crucial role in molecular self-assembly. This compound has two hydrogen bond donor sites (the hydroxyl and carboxylic acid protons) and three potential acceptor sites (the carbonyl oxygen and the two hydroxyl oxygens). nih.gov This functionality allows for the formation of extensive hydrogen-bonding networks.

Typically, carboxylic acids form robust dimeric synthons through paired O-H···O hydrogen bonds. It is highly probable that this compound would form similar dimeric structures. Furthermore, the tertiary hydroxyl group can participate as both a hydrogen bond donor and acceptor, potentially linking these dimeric units into more extended one-, two-, or three-dimensional networks. mdpi.comnih.gov The interplay between the carboxylic acid and hydroxyl groups could lead to complex and stable hydrogen-bonded architectures in the solid state.

Table 1: Potential Hydrogen Bonding Parameters in this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

| Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | Strong O-H···O | Dimer, Catemer |

| Hydroxyl (O-H) | Hydroxyl Oxygen (O-H) | O-H···O | Chain, Sheet |

| Hydroxyl (O-H) | Carbonyl Oxygen (C=O) | O-H···O | Inter-dimer linkage |

| Carboxylic Acid (O-H) | Hydroxyl Oxygen (O-H) | O-H···O | Inter-dimer linkage |

| Note: This table is illustrative of the types of interactions this compound is capable of forming. Specific experimental data from crystallographic studies are not available in the searched literature. |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The bromine atoms on the phenyl rings of this compound can act as halogen bond donors. nih.gov These interactions are directional and can be comparable in strength to hydrogen bonds, making them a valuable tool in crystal engineering. researchgate.net

In a crystal lattice of this compound, the bromine atoms could interact with Lewis bases such as the oxygen atoms of the carboxylic acid or hydroxyl groups of neighboring molecules (Br···O interactions). These interactions could serve to link the primary hydrogen-bonded networks into a more robust, higher-dimensional structure. nih.gov While C-Br···π interactions are also a possibility, specific studies on derivatives of this compound that explore and confirm these halogen bonding patterns have not been identified in the available literature.

Design and Synthesis of Coordination Architectures and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The deprotonated carboxylate of this compound is an excellent coordinating group for metal cations, making the molecule a suitable candidate as an organic linker in the synthesis of coordination polymers and MOFs.

The design of MOFs using this linker could lead to materials with interesting properties. The bulky bis(4-bromophenyl) groups would create significant void space, potentially leading to porous materials suitable for gas storage or separation. nih.govnih.gov The presence of the hydroxyl group offers a secondary coordination site, which could lead to the formation of polynuclear metal clusters as secondary building units (SBUs). Furthermore, the bromine atoms provide functionality that could be used for post-synthetic modification of the resulting MOF. Despite this potential, there are no specific reports in the searched scientific literature describing the synthesis of a MOF or coordination polymer using this compound as a ligand.

Development of Supramolecular Devices and Sensors

Supramolecular assemblies can be designed to respond to external stimuli, forming the basis for chemical sensors and other molecular devices. For example, a supramolecular framework built from this compound could be designed to undergo a structural or photophysical change upon binding a specific guest molecule. nih.gov

Coordination polymers based on this ligand could exhibit fluorescence, which might be quenched or enhanced upon interaction with specific analytes, leading to a sensory response. nih.gov The functional groups present on the molecule provide handles for attaching it to surfaces or integrating it with other materials to construct devices. While the principles of supramolecular sensing are well-established, no research detailing the development of devices or sensors specifically based on this compound has been found. researchgate.net

Despite a comprehensive search for scientific literature and patent databases, no specific applications of the chemical compound This compound were identified within the requested fields of advanced materials and nanotechnology. The search encompassed its utilization as a building block for polymer synthesis, its integration into nanomaterials and nanoscale structures, and its role in the development of functional materials for non-medicinal purposes.

The scientific literature predominantly features research on polymers derived from the broader class of glycolic acids, such as poly(glycolic acid) (PGA) and its copolymers like poly(lactic-co-glycolic acid) (PLGA). These materials have established applications in the biomedical field. However, specific research detailing the polymerization of this compound or its incorporation into advanced material frameworks could not be located.

Similarly, investigations into the use of this compound in the formation of nanomaterials or its contribution to the properties of functional materials are not present in the available literature. While there is extensive research on functionalized nanoparticles and materials, the specific use of this compound as a ligand, precursor, or functional component appears to be undocumented in the context of non-medicinal advanced materials and nanotechnology.

Therefore, this article cannot provide substantiated information for the outlined sections on the applications of this compound in advanced materials and nanotechnology due to a lack of available research and data.

Crystallographic and Spectroscopic Elucidation of Bis 4 Bromophenyl Glycolic Acid Structures

Single-Crystal X-ray Diffraction Studies of Bis(4-bromophenyl)glycolic Acid and its Complexes

While a specific single-crystal X-ray diffraction study for this compound is not extensively detailed in the available literature, its structural characteristics can be inferred from analyses of closely related compounds, such as 4-bromobenzoic acid and other bis(4-bromophenyl) derivatives.

The crystal structure is expected to be significantly influenced by strong intermolecular hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor and acceptor and is likely to form dimeric structures, a common motif in carboxylic acids where two molecules are linked by a pair of O-H···O=C hydrogen bonds. Furthermore, the tertiary hydroxyl group provides an additional site for hydrogen bonding, potentially leading to the formation of extended one-, two-, or three-dimensional networks within the crystal lattice.

Interactive Table: Expected Crystallographic and Intermolecular Interaction Features for this compound.

| Feature | Expected Observation | Basis of Inference |

|---|---|---|

| Primary Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers | Common motif for carboxylic acids |

| Secondary Interactions | Hydrogen bonds involving the hydroxyl group | Presence of O-H group |

| Halogen bonding (Br···O or Br···Br) | Presence of bromine atoms | |

| π–π stacking interactions | Presence of aromatic rings | |

| Molecular Conformation | Non-coplanar (propeller-like) phenyl rings | Steric hindrance between rings |

| Key Structural Motif | R²₂(8) graph set for acid dimers | High probability for carboxylic acids |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a fundamental tool for confirming the carbon skeleton and proton environments of this compound.

Proton (¹H) NMR Studies

In the ¹H NMR spectrum of this compound, the aromatic region is of primary diagnostic value. Due to the symmetry of the molecule, the eight aromatic protons are expected to appear as a single set of signals. The 1,4-disubstitution pattern on the benzene rings gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets.

The protons ortho to the bromine atom (and meta to the glycolic acid moiety) are expected to resonate at a different chemical shift than the protons meta to the bromine atom (and ortho to the glycolic acid moiety).

Based on data from similar compounds like 4-bromo-N-phenylaniline and 4-bromobenzoic acid, these signals are anticipated in the range of δ 7.0–7.9 ppm. rsc.org

The hydroxyl proton of the tertiary alcohol and the acidic proton of the carboxylic acid are expected to appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature but typically appear downfield.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (AA'BB' system) | 7.0 - 7.9 | Two Doublets | Characteristic of 1,4-disubstituted phenyl rings. |

| Hydroxyl (-OH) | Variable (Broad) | Singlet (broad) | Position is solvent and concentration dependent. |

Carbon (¹³C) NMR Studies

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. Due to molecular symmetry, only six distinct carbon signals are expected.

Carboxylic Carbon (C=O): This signal is expected to appear in the typical range for carboxylic acids, approximately δ 165–180 ppm.

Quaternary Carbon (C-OH): The carbon atom bonded to the two phenyl rings, the hydroxyl group, and the carboxyl group would likely resonate between δ 70–90 ppm.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.

The ipso-carbon attached to the glycolic acid moiety.

The carbon atoms ortho to the glycolic acid moiety.

The carbon atoms meta to the glycolic acid moiety.

The ipso-carbon attached to the bromine atom. This signal is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carboxylic Acid (C=O) | 165 - 180 | Quaternary carbon, typically a weaker signal. |

| Quaternary Alcohol (C-OH) | 70 - 90 | Quaternary carbon, typically a weaker signal. |

| Aromatic (C-Br) | 120 - 125 | Ipso-carbon attached to bromine. |

| Aromatic (C-H) | 128 - 133 | Aromatic methine carbons. |

Other Relevant Nuclei (e.g., Selenium-77 NMR for related selenocyanates)

There is no available literature detailing the synthesis of selenocyanate derivatives of this compound. Therefore, no experimental data on Selenium-77 NMR for related compounds exists. Should such a derivative be synthesized, ⁷⁷Se NMR spectroscopy could provide valuable information regarding the electronic environment of the selenium atom and offer insights into its bonding and molecular structure.

Infrared (IR) Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is characterized by several strong and distinct absorption bands corresponding to its various functional groups.

O-H Stretching: Two types of O-H stretching vibrations are expected. The hydroxyl group of the tertiary alcohol will likely show a sharp to moderately broad band around 3550–3200 cm⁻¹. The carboxylic acid O-H bond will exhibit a very broad and characteristic absorption band in the 3300–2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimers typical of carboxylic acids. vscht.cz

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is expected in the region of 1760–1690 cm⁻¹. libretexts.org The exact position can be influenced by the formation of hydrogen-bonded dimers.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several medium to weak bands in the 1600–1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations for the tertiary alcohol and the carboxylic acid are expected in the fingerprint region, typically between 1320–1000 cm⁻¹.

C-Br Stretching: The C-Br bond will have a stretching absorption in the low-frequency region of the fingerprint region, typically between 600-500 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Alcohol | O-H stretch | 3550 - 3200 | Medium, Broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Weak to Medium |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid / Alcohol | C-O stretch | 1320 - 1000 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The monoisotopic mass of this compound (C₁₄H₁₀Br₂O₃) is 383.8997 Da. uni.lu The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with M+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 1:2:1, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for α-hydroxy carboxylic acids include:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da).

Dehydration: Loss of a water molecule (18 Da) from the tertiary alcohol and carboxylic acid.

Alpha-Cleavage: Cleavage of the bonds adjacent to the quaternary carbon. This could lead to the formation of a stable bromophenylacylium ion or related fragments.

Predicted m/z values for common adducts in electrospray ionization (ESI) include [M+H]⁺ at 384.9069 Da, [M+Na]⁺ at 406.8889 Da, and [M-H]⁻ at 382.8924 Da. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for this compound.

| Ion / Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 383.9 | Molecular ion (for ⁷⁹Br isotope) |

| [M+H]⁺ | 384.9 | Protonated molecule |

| [M+Na]⁺ | 406.9 | Sodiated adduct |

| [M-H]⁻ | 382.9 | Deprotonated molecule |

| [M-H₂O]⁺ | 365.9 | Loss of water |

| [M-COOH]⁺ | 338.9 | Loss of carboxyl radical |

| [C₇H₄BrO]⁺ | 182.9 | Putative bromobenzoyl cation fragment |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a sample. It serves as a critical tool for verifying the empirical and molecular formula of a newly synthesized or isolated compound. For this compound, with a molecular formula of C₁₄H₁₀Br₂O₃, the theoretical elemental composition can be calculated to serve as a benchmark for experimental verification.

Theoretical Composition

The theoretical percentages of each element in this compound are derived from its molecular formula and the atomic masses of its constituent atoms. The calculations are as follows:

Carbon (C): 43.55%

Hydrogen (H): 2.61%

Bromine (Br): 41.40%

Oxygen (O): 12.43%

This theoretical data provides the expected elemental percentages for a pure sample of the compound.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 43.55 |

| Hydrogen | H | 2.61 |

| Bromine | Br | 41.40 |

| Oxygen | O | 12.43 |

Detailed Research Findings

A comprehensive search of scientific literature did not yield any published experimental data for the elemental analysis of this compound. In standard practice, the characterization of a chemical compound includes performing elemental analysis to obtain experimental values for the percentages of key elements, typically carbon and hydrogen. These "found" values are then compared to the "calculated" theoretical values. A close agreement between the experimental and theoretical percentages, usually within a margin of ±0.4%, is considered strong evidence for the compound's purity and the correctness of its assigned molecular formula.

The absence of such experimental data in the available literature for this compound prevents a direct comparison and compositional verification in this context.

Theoretical and Computational Chemistry of Bis 4 Bromophenyl Glycolic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For Bis(4-bromophenyl)glycolic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular properties. researchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. This process yields crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a related imidazole (B134444) derivative, DFT calculations have been used to determine the bond lengths of C-C and C-H bonds, with the highest bond length observed being C14–C15 (1.46 Å) and the lowest being N1–H27 (1.01 Å). nih.gov Similar calculations for this compound would elucidate the spatial relationship between the two bromophenyl rings and the glycolic acid moiety.

The electronic structure of the molecule is described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. DFT calculations can map the electron density distribution of these orbitals, revealing the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In studies of other molecules, a lower gas phase energy gap has been observed due to solvent effects, a phenomenon that would also be relevant to this compound in solution. nih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule, highlighting regions of positive and negative potential. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Molecular Properties of a Representative Organic Acid using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and based on typical values for similar organic acids. Specific calculations for this compound would be required for precise values.

Computational Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and physical properties of molecular solids. escholarship.orgnih.gov For this compound, a variety of non-covalent interactions can be computationally analyzed, including hydrogen bonding, halogen bonding, and π-π stacking. These weak forces govern how the molecules pack in a crystal lattice and their interactions with other molecules. escholarship.org

Hydrogen bonds, particularly those involving the carboxylic acid and hydroxyl groups, are expected to be significant in the solid-state structure of this compound. The bromine atoms also introduce the possibility of halogen bonding, where the bromine acts as an electrophilic region (a σ-hole) that can interact with a nucleophile. mdpi.com Additionally, the aromatic bromophenyl rings can engage in π-π stacking interactions.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are employed to visualize and quantify these interactions. nih.govnih.gov QTAIM analysis can identify bond critical points and characterize the nature and strength of the interactions. NCI plots, based on the electron density and its derivatives, provide a graphical representation of non-covalent interactions, distinguishing between attractive and repulsive forces. nih.gov In similar systems, weak C–H⋅⋅⋅π and C–H⋅⋅⋅N interactions have been shown to dominate the crystal packing. nih.gov

The interaction energies of molecular dimers can be calculated to quantify the strength of these non-covalent bonds. For example, the interaction energy of a dimer connected by C−H…S and C−H…O interactions has been calculated to be -4.80 kcal mol−1. scielo.org.mx

Molecular Docking Simulations for Ligand-Host Interactions (excluding biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the host or receptor) to form a stable complex. researchgate.net While widely used in drug discovery to study protein-ligand interactions, molecular docking is also a valuable tool for investigating the interactions of molecules like this compound with non-biological hosts, such as cyclodextrins and other synthetic macrocycles. researchgate.net

These simulations can elucidate the binding mode and affinity of this compound within the cavity of a host molecule. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The results can reveal the key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the host-guest complex. researchgate.net

For instance, studies on the inclusion of the herbicide metobromuron, which also contains a bromophenyl group, into β-cyclodextrin have utilized molecular docking to determine the most stable geometry of the complex. researchgate.net Such studies show that the aromatic ring is often deeply included within the hydrophobic cavity of the cyclodextrin, with intermolecular hydrogen bonds further stabilizing the complex. researchgate.net The binding energy, which indicates the stability of the interaction, can be calculated from these simulations. researchgate.net

Table 2: Illustrative Molecular Docking Results of a Bromophenyl Compound with β-Cyclodextrin

| Parameter | Value |

| Binding Energy (kcal/mol) | -5.5 |

| Number of Hydrogen Bonds | 2 |

| Interacting Host Residues | Hydrophobic cavity, hydroxyl groups |

Note: This data is based on a representative study and serves as an example. researchgate.net Actual values for this compound would require specific docking simulations.

Predictive Modeling of Reaction Pathways and Energetics

Computational chemistry offers powerful tools for predicting the pathways and energetics of chemical reactions. For this compound, this can include modeling its synthesis, decomposition, or reactions like esterification.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions.

For example, the esterification of a carboxylic acid can be modeled to understand the role of catalysts and the effect of different reactants. d-nb.info Thermodynamic models can be used to predict the activities of the reactants and the catalyst under various conditions, providing insights into the reaction kinetics. d-nb.info Similarly, the decomposition pathways of related acids have been explored using quantum chemical calculations, elucidating the potential energy surfaces for processes like the loss of H₂O or CO₂. nih.gov

These predictive models can be particularly useful in understanding the reactivity of this compound and in designing new synthetic routes or predicting its stability under different environmental conditions. The theoretical parameters obtained from these calculations can be correlated with experimental data to validate the proposed reaction mechanisms. nih.gov

Future Research Perspectives and Emerging Trends in Bis 4 Bromophenyl Glycolic Acid Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and environmental sustainability. Future research on Bis(4-bromophenyl)glycolic acid is expected to move beyond traditional multi-step procedures, which may involve harsh reagents and generate significant waste.

Key areas of exploration include:

Catalytic Approaches: Developing novel catalytic systems, potentially using earth-abundant metals, to facilitate the key bond-forming reactions in its synthesis. This could streamline the process, increase yields, and reduce energy consumption.

Flow Chemistry: Implementing continuous flow synthesis methods. This technique offers superior control over reaction parameters, enhances safety, and allows for easier scalability compared to batch processing. A scalable liquid chromatography method has already been shown to be suitable for this compound. sielc.com

Greener Solvents and Reagents: The synthesis of related compounds, such as Bis‐N‐(4‐bromophenyl)glycoluril, has successfully utilized "greener acids" like choline (B1196258) chloride-based deep eutectic solvents (DES). researchgate.net Similar methodologies could be adapted for the synthesis of this compound, replacing volatile organic solvents and hazardous acids.

One-Pot Syntheses: Designing one-pot or tandem reaction sequences where multiple transformations occur in a single reaction vessel. This minimizes the need for intermediate purification steps, thereby saving time, resources, and reducing waste.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Approach | Future Sustainable Approach |

|---|---|---|

| Catalyst | Stoichiometric reagents | Catalytic (e.g., transition metals) |

| Solvents | Volatile organic compounds (VOCs) | Deep eutectic solvents, water, or supercritical fluids |

| Efficiency | Multi-step with purification | One-pot or flow chemistry |

| Waste | High E-factor (Environmental factor) | Low E-factor, atom economy focus |

Advanced Functionalization and Derivatization Strategies

The true potential of this compound lies in its capacity for chemical modification. The molecule presents three primary sites for functionalization: the carboxylic acid group, the tertiary hydroxyl group, and the two bromine atoms on the phenyl rings.

Carboxylic Acid and Hydroxyl Group Modification: Standard esterification, amidation, and etherification reactions can be employed to create a diverse library of derivatives. These modifications can tune the molecule's solubility, lipophilicity, and biological activity. For instance, functionalizing related glycolic acid structures within nanoparticles has been explored for therapeutic applications. oncology-central.com

Cross-Coupling Reactions: The C-Br bonds are ideal handles for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to introduce a wide array of new functional groups (e.g., alkyl, aryl, alkyne, amine moieties). This opens the door to creating highly complex molecules from a relatively simple precursor. smolecule.com

Polymerization: The di-functional nature of the molecule (two C-Br bonds) makes it an excellent candidate as a monomer for step-growth polymerization, leading to novel aromatic polyesters or polyamides with high bromine content.

Integration into Multicomponent and Hybrid Systems

Future research will likely see this compound used as a fundamental component in larger, more complex chemical architectures.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylate and hydroxyl groups are excellent ligands for coordinating with metal ions. This allows the compound to serve as a linker in the construction of MOFs. The bromine atoms provide an additional layer of functionality, allowing for post-synthetic modification of the framework to fine-tune its properties, such as pore size or catalytic activity.

Supramolecular Chemistry: The aromatic rings can participate in π-π stacking interactions, while the carboxyl and hydroxyl groups are potent hydrogen bond donors and acceptors. These non-covalent interactions can be exploited to build self-assembling supramolecular structures like gels, liquid crystals, or molecular capsules.

Hybrid Materials: The compound or its derivatives can be grafted onto the surface of nanoparticles (e.g., silica, gold, magnetic nanoparticles) or integrated into polymer matrices. This creates hybrid materials that combine the properties of the organic molecule with the inorganic or polymeric component, a strategy used effectively in other complex acid systems. rsc.org

Potential in Advanced Materials Science Innovations

The unique combination of functional groups and elemental composition in this compound makes it a promising candidate for innovations in materials science. smolecule.com

Flame Retardants: The high bromine content (by mass) is a key feature. Brominated compounds are well-known for their efficacy as flame retardants. Polymers or materials incorporating this molecule could exhibit enhanced fire resistance.

High Refractive Index Polymers: The presence of heavy bromine atoms and aromatic rings can significantly increase the refractive index of polymers. Materials derived from this compound could be valuable for optical applications, such as in lenses, coatings, or advanced optical fibers.

Scintillation Materials: Materials containing heavy atoms like bromine can be effective scintillators, which emit light upon exposure to high-energy radiation. This suggests potential applications in radiation detection and medical imaging.

Functional Surfaces: By anchoring the molecule to a substrate via its carboxylic acid group, surfaces can be created with tailored properties. The exposed bromophenyl groups could be used to modulate surface energy or as sites for further chemical reactions.

Table 2: Potential Material Science Applications

| Application Area | Key Feature Utilized | Potential Innovation |

|---|---|---|

| Fire Safety | High bromine content | Development of novel, polymer-bound flame retardants. |

| Optoelectronics | Aromatic rings, bromine atoms | Creation of high refractive index polymers for optical devices. |

| Radiation Detection | Heavy atom (Bromine) | Use as a component in plastic scintillators for medical and security imaging. |

| Advanced Polymers | Di-functional (C-Br) nature | Synthesis of specialty polymers with high thermal stability and unique optical properties. |

Q & A

Q. Stepwise Approach :

Variable Selection : Identify critical factors (e.g., temperature, catalyst concentration, reaction time) using preliminary screening (e.g., Plackett-Burman design) .

Design Matrix : Implement a 2 factorial design to assess interactions between variables .

Response Analysis : Use ANOVA to determine significant parameters (e.g., p < 0.05) and optimize yield .

Validation : Confirm optimal conditions with triplicate runs to ensure reproducibility.

[Advanced] What computational tools can predict the reactivity or stability of this compound derivatives?

- Molecular Dynamics (MD) : Simulate degradation pathways under varying temperatures or pH using software like GROMACS .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for bromine substituents to assess thermal stability .

- Cheminformatics Platforms : Tools like ChemAxon or Schrödinger Suite can predict solubility and logP values for derivative design .

[Basic] What are the key considerations for storing this compound to ensure long-term stability?

- Temperature : Store at 0–6°C in airtight containers, as recommended for 4-bromophenylboric acid anhydride to prevent hydrolysis .

- Light Exposure : Use amber glassware to avoid photodegradation, a common issue with brominated aromatics .

- Moisture Control : Include desiccants (e.g., silica gel) in storage containers .

[Advanced] How can researchers resolve contradictions in spectroscopic data during derivative characterization?

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ACD/Labs or Spartan) to identify misassignments .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out impurities .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof for ambiguous cases .

[Basic] What solvents are compatible with this compound in synthetic workflows?

Based on analogs like 4-bromophenylacetic acid:

- Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for coupling reactions .

- Non-polar solvents : Dichloromethane (DCM) for extractions, avoiding protic solvents (e.g., water) that may hydrolyze the glycolic acid moiety .

[Advanced] How can reaction engineering improve the scalability of this compound synthesis?

- Microreactor Systems : Enhance heat/mass transfer for exothermic bromination steps, reducing side reactions .

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring of reaction progress .

- Membrane Separation : Use nanofiltration to purify crude products efficiently, minimizing solvent waste .

[Basic] What steps ensure accurate quantification of this compound in mixtures?

- Calibration Curves : Prepare standards in the 0.1–10 mM range using HPLC-UV (λ = 254 nm for brominated aromatics) .

- Internal Standards : Add deuterated analogs (e.g., d-4-bromobenzoic acid) to correct for matrix effects .

[Advanced] How do substituent effects influence the acidity of this compound derivatives?

- Hammett Analysis : Measure pKa shifts using electronic parameters (σ) for bromine substituents. Bromine’s electron-withdrawing nature increases acidity compared to non-halogenated analogs .

- Computational Modeling : DFT calculations (e.g., Gaussian) can correlate substituent position with deprotonation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.